8-Acetyl-8-azabicyclo[3.2.1]octane
Description
Significance of Bridged Nitrogen Heterocycles as Synthetic Scaffolds
Bridged nitrogen heterocycles, also known as bridgehead or ring-junction nitrogen heterocycles, are highly valued scaffolds in both synthetic and medicinal chemistry. rsc.orgrsc.org These structures are common in a multitude of natural products, many of which exhibit significant biological activities. rsc.org The incorporation of a bridged system into a molecule can positively influence its pharmacokinetic properties by enhancing metabolic stability and reducing lipophilicity. nih.gov
The rigid, three-dimensional nature of these scaffolds provides a level of structural complexity that is often crucial for specific interactions with biological targets, such as enzymes. nih.gov This makes them privileged structures in drug design. rsc.org Statistically, over 85% of all biologically active chemical entities contain a heterocyclic component, underscoring their central role in modern drug discovery. nih.gov The development of new synthetic methodologies, particularly transition metal-catalyzed reactions, has provided more direct and atom-economical pathways to these complex skeletons. rsc.org
Overview of the Bicyclo[3.2.1]octane Framework
The bicyclo[3.2.1]octane framework is a cage-like motif that forms the core of many natural products with diverse and important biological activities. nih.gov This structure consists of a six-membered ring and a five-membered ring fused together, sharing three atoms, which creates a bridged system. This arrangement results in a conformationally constrained structure. Much of the focus on this framework in medicinal chemistry stems from its presence in cocaine and its more stable analogue, WIN 35,428. nih.gov
The bicyclo[3.2.1]octane skeleton is a feature of numerous natural products, particularly in the ent-kauranoid family of diterpenes. researchgate.net Its synthesis has attracted considerable attention, leading to the development of various innovative strategies, including organocatalytic methods and intramolecular Diels-Alder reactions. nih.govmdpi.com
Table 1: Examples of Natural Products Containing the Bicyclo[3.2.1]octane Framework
| Compound | Class |
|---|---|
| ent-Kaurene | ent-Kauranoid |
| Steviol | ent-Kauranoid |
| Cafestol | ent-Kauranoid |
| Atractyligenin | ent-Kauranoid |
| Oridonin A | ent-Kauranoid |
This table showcases several natural products that feature the bicyclo[3.2.1]octane core structure, as highlighted in a review of innovative synthetic strategies. researchgate.net
Historical Development of Synthetic Approaches to Azabicyclo[3.2.1]octane Systems
The synthesis of the 8-azabicyclo[3.2.1]octane core, the central structure of tropane (B1204802) alkaloids, has been a subject of research for many years. rsc.org Historically, many synthetic approaches relied on the construction of an acyclic starting material that already contained the necessary stereochemical information to guide the formation of the bicyclic system. rsc.org
More recent and advanced methodologies focus on achieving stereochemical control directly during the transformation that generates the 8-azabicyclo[3.2.1]octane architecture. rsc.org Another significant strategy involves the desymmetrization of achiral tropinone (B130398) derivatives. rsc.org Various synthetic routes have been explored, including intramolecular cyclizations using piperidine (B6355638) derivatives as starting materials. rsc.orgresearchgate.net Palladium-catalyzed intramolecular cyclizations have also proven to be an effective method for creating this bicyclic system. rsc.orgresearchgate.net The development of these synthetic routes is crucial as the 8-azabicyclo[3.2.1]octane core is an essential structure for certain biological activities. For instance, in a study on ELOVL6 inhibitors, replacing the 8-azabicyclo[3.2.1]octane core with a simple piperidine ring resulted in a complete loss of potency. acs.org
Properties
IUPAC Name |
1-(8-azabicyclo[3.2.1]octan-8-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c1-7(11)10-8-3-2-4-9(10)6-5-8/h8-9H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBLLJXWLRNHLAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2CCCC1CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80339749 | |
| Record name | 8-Acetyl-8-azabicyclo[3.2.1]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80339749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
769-04-0 | |
| Record name | 8-Acetyl-8-azabicyclo[3.2.1]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80339749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 8 Acetyl 8 Azabicyclo 3.2.1 Octane and Its Core Structure
Classical and Early Synthetic Routes to the 8-Azabicyclo[3.2.1]octane Core
The most iconic and historically significant method for constructing the 8-azabicyclo[3.2.1]octane core is the Robinson tropinone (B130398) synthesis, first reported in 1917. guidechem.comwikipedia.org This reaction is celebrated for its simplicity and biomimetic approach, as it mimics the biosynthetic pathway of tropane (B1204802) alkaloids. guidechem.comnih.gov It is a one-pot reaction that assembles the bicyclic structure from simple, acyclic precursors: succinaldehyde, methylamine, and acetonedicarboxylic acid (or its calcium salt). guidechem.comorientjchem.org
The reaction proceeds through a tandem sequence of two Mannich reactions. orientjchem.orgmdma.ch The initial step involves the nucleophilic addition of methylamine to succinaldehyde, which, after dehydration, forms an imine. This is followed by an intramolecular nucleophilic attack to close the first ring, forming a pyrrolidine (B122466) derivative. guidechem.commdma.ch Subsequently, an intermolecular Mannich reaction occurs between this intermediate and the enolate of acetonedicarboxylic acid. A second intramolecular Mannich reaction then takes place to form the second ring, completing the bicyclic framework. The final step involves the decarboxylation of the resulting intermediate to yield tropinone. guidechem.com
The initial yield reported by Robinson was 17%, but subsequent optimizations, notably by Schöpf, who conducted the reaction under physiological pH conditions (pH 7), significantly improved the yield to between 70% and 90%. wikipedia.orgorientjchem.orgwikipedia.org
Table 1: Key Features of the Robinson-Schöpf Tropinone Synthesis
| Reactants | Key Reaction Type | Conditions | Yield |
|---|
Modern Convergent Synthesis Strategies
Modern synthetic chemistry often favors convergent approaches that allow for the late-stage combination of complex fragments, offering greater flexibility and efficiency. A notable strategy for the 8-azabicyclo[3.2.1]octane core involves the construction of the bicyclic system through an aziridination of a cycloheptadiene intermediate, followed by a vinyl aziridine (B145994) rearrangement. nih.gov This method provides a versatile platform for accessing a variety of tropane alkaloids and their analogues by allowing for late-stage functionalization at multiple positions of the core structure. nih.gov
This strategy begins with a readily available cycloheptadiene derivative. Aziridination of the diene sets the stage for a subsequent rearrangement that forms the desired 8-azabicyclo[3.2.1]octane skeleton. This approach is particularly powerful as it can be adapted to produce enantiomerically pure products and allows for diversification, which is a significant advantage over classical methods that yield a more fixed substitution pattern. nih.gov
Intramolecular Cyclization Reactions in Azabicyclo[3.2.1]octane Formation
Intramolecular cyclization reactions are a cornerstone of modern synthetic chemistry for building complex cyclic systems. These reactions involve the formation of a ring from a single molecule containing all the necessary atoms. Various methods, including radical, Lewis acid-promoted, and palladium-catalyzed cyclizations, have been successfully applied to the synthesis of the 8-azabicyclo[3.2.1]octane core.
Radical Cyclization Approaches
Free radical cyclizations offer a powerful method for C-C bond formation under mild conditions. While less common than other methods for this specific scaffold, radical-mediated reactions have been explored. For instance, the treatment of specific α-bromoketone derivatives of 8-azabicyclo[3.2.1]octane with AIBN (azobisisobutyronitrile) and tributyltin hydride (Bu3SnH) can lead to radical rearrangements. uni-regensburg.de More direct synthetic approaches have involved the radical cyclization of α-allyl protected prolines, where the 8-azabicyclo[3.2.1]octane-1-carboxylic acid precursor was obtained as a minor product. This indicates that while feasible, achieving high selectivity for the desired bicyclic system can be challenging.
Lewis Acid-Promoted Cyclizations
Lewis acids are frequently employed to activate substrates and promote cyclization reactions. One powerful strategy involves the use of N-acyliminium ions as electrophiles. These reactive intermediates can be generated from α-oxygenated amides and undergo intramolecular cyclization when a suitable nucleophile, such as an alkene or an enol, is present in the molecule. arkat-usa.org For example, tropane-like systems have been prepared through the Lewis acid-induced cyclization of alkene or enolic nucleophiles onto an N-acyliminium ion, often using reagents like titanium tetrachloride (TiCl4). arkat-usa.org
Another important Lewis acid-promoted reaction is the aza-Prins cyclization. This reaction involves the cyclization of a homoallylic amine with an aldehyde, promoted by a Lewis acid such as indium trichloride, to form a piperidine (B6355638) ring. researchgate.net By designing substrates appropriately, this methodology can be adapted to construct the bicyclic 8-azabicyclo[3.2.1]octane framework. The reaction proceeds through a piperidyl cation intermediate which is then trapped by a nucleophile. researchgate.net
Table 2: Examples of Lewis Acid-Promoted Cyclizations
| Reaction Type | Key Intermediate | Common Lewis Acids |
|---|---|---|
| N-Acyliminium Ion Cyclization | N-Acyliminium Ion | TiCl4, BF3·OEt2 |
Palladium-Catalyzed Cyclizations
Palladium catalysis has revolutionized organic synthesis, and its application in forming the 8-azabicyclo[3.2.1]octane core is no exception. Palladium(II)-catalyzed intramolecular reactions, such as the Wacker-type cyclization, provide an efficient route to heterocyclic compounds. This process involves the coordination of palladium(II) to an alkene, which activates it for nucleophilic attack by a tethered amine. Subsequent β-hydride elimination yields the cyclized product.
More advanced strategies involve the palladium-catalyzed transannular C-H functionalization of alicyclic amines. nih.govacs.org This method allows for the direct formation of a C-C bond across the ring system, effectively constructing the bicyclic scaffold. The use of specific pyridine- and quinoline-carboxylate ligands has been shown to significantly enhance the reaction rate, yield, and scope of these reactions, enabling the C-H arylation of the tropane core itself. nih.gov
Cycloaddition Reactions for Azabicyclic Scaffolds
Cycloaddition reactions are powerful tools for rapidly building molecular complexity, as they can form multiple bonds and stereocenters in a single step. Both [3+2] and [5+2] cycloadditions have been effectively utilized to construct the 8-azabicyclo[3.2.1]octane skeleton.
The [3+2] cycloaddition of azomethine ylides is a well-established method for synthesizing five-membered nitrogen-containing heterocycles. msu.edursc.org In the context of the tropane core, this involves the reaction of a cyclic azomethine ylide with a dipolarophile. nih.govnih.gov The azomethine ylides are typically generated in situ and can undergo either intermolecular or intramolecular cycloadditions. Intramolecular variants are particularly useful for constructing fused or bridged ring systems, including the 8-azabicyclo[3.2.1]octane framework, often with high diastereoselectivity. nih.govacs.org
The [5+2] cycloaddition reaction offers a direct route to seven-membered rings and is thus ideally suited for forming the piperidine ring of the tropane skeleton. A prominent example is the reaction of 3-oxidopyridinium betaines with alkenes or dienes. nih.govresearchgate.net This reaction has been developed into an asymmetric process using organocatalysis, allowing for the synthesis of tropane derivatives with excellent control of regio-, diastereo-, and enantioselectivity. nih.govresearchgate.net The reaction is enabled by the dienamine activation of α,β-unsaturated aldehydes, which then react with the in situ-formed 3-oxidopyridinium betaine. researchgate.net
Table 3: Cycloaddition Strategies for the 8-Azabicyclo[3.2.1]octane Core
| Cycloaddition Type | Key Reactants | Key Features |
|---|---|---|
| [3+2] Cycloaddition | Cyclic Azomethine Ylide + Dipolarophile | Forms pyrrolidine ring; can be intra- or intermolecular. |
Rearrangement Reactions in Azabicyclo[3.2.1]octane Synthesis
Rearrangement reactions offer alternative pathways to the 8-azabicyclo[3.2.1]octane core, often involving the transformation of more readily available ring systems.
A general and effective approach for the construction of the 8-azabicyclo[3.2.1]octane core relies on the rearrangement of vinyl aziridines. acs.org This strategy often begins with the aziridination of a cycloheptadiene intermediate, followed by a vinyl aziridine rearrangement to furnish the bicyclic scaffold. acs.org This method has been successfully applied to the synthesis of various tropane alkaloids and their analogues in a limited number of steps. acs.org The rearrangement can be promoted by Lewis acids, such as B(C 6F 5) 2, leading to the desired 8-azabicyclo[3.2.1]octane in high yield. scispace.com
| Starting Material | Key Steps | Product | Yield (%) |
| Cycloheptadiene derivative | Aziridination, Vinyl aziridine rearrangement | 8-Azabicyclo[3.2.1]octane derivative | High (95% for rearrangement step) |
The Beckmann rearrangement provides a route to azabicyclo[3.2.1]octanones from the corresponding oximes of bicyclic ketones. For instance, the Beckmann rearrangement of norcamphor-derived oximes can yield 2-azabicyclo[3.2.1]octan-3-one. rsc.org The reaction can be initiated with reagents such as benzenesulfonyl chloride or sulfuric acid. rsc.org The yields for such rearrangements can vary, and the regioselectivity of the rearrangement is a key consideration. rsc.org
| Substrate | Reagent | Product | Yield (%) |
| Norcamphor derived oxime | Benzenesulfonyl chloride or H2SO4/NH4OH | 2-Azabicyclo[3.2.1]octan-3-one | 35-90% |
Stereoselective Synthesis of 8-Acetyl-8-azabicyclo[3.2.1]octane and Derivatives
The construction of the 8-azabicyclo[3.2.1]octane core, the precursor to this compound, is a central theme in modern organic synthesis. rsc.org The stereochemical integrity of this scaffold is paramount, leading to the development of numerous methods that control the formation of specific stereoisomers. These strategies can be broadly categorized into enantioselective and diastereoselective approaches, including the use of chiral starting materials, auxiliaries, and asymmetric catalysis. rsc.orgehu.es
Enantioselective Approaches
Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. For the 8-azabicyclo[3.2.1]octane system, this is often achieved through two primary routes: the asymmetric synthesis of the bicyclic system from achiral precursors or the desymmetrization of a meso starting material like tropinone. rsc.orgehu.es
One powerful method involves asymmetric 1,3-dipolar cycloadditions. For instance, the reaction between cyclic azomethine ylides (derived from diazo imines) and dipolarophiles like acryloylpyrazolidinone can be rendered highly enantioselective by using a dual catalytic system. nih.gov A combination of a rhodium(II) complex and a chiral Lewis acid has been shown to produce optically active bicyclo[3.2.1]octanes with exceptional diastereo- and enantioselectivities, achieving up to >99:1 diastereomeric ratio (dr) and 99% enantiomeric excess (ee). nih.govrsc.org
Another significant strategy is the desymmetrization of prochiral tropinone derivatives. acs.orgnih.gov This can be accomplished using chiral lithium amide bases to facilitate enantioselective deprotonation, followed by an aldol reaction to introduce a new stereocenter. ehu.es Additionally, palladium-catalyzed asymmetric allylic alkylation has been effectively used to desymmetrize N-protected tropinone derivatives. ehu.es
Diastereoselective Control Strategies
Diastereoselective strategies are crucial when multiple stereocenters are formed in a single reaction, and the goal is to favor one diastereomer over others. In the synthesis of the 8-azabicyclo[3.2.1]octane core, cycloaddition reactions are a common source of diastereomers, particularly concerning exo and endo selectivity. nih.govrsc.org
The stereochemical outcome of these reactions can be controlled by the judicious choice of substrates, catalysts, and reaction conditions. For example, in the 1,3-dipolar cycloadditions mentioned previously, a switch between exo and endo selectivity was observed depending on the specific diazo substrates used. nih.govrsc.org
Furthermore, diastereoselectivity can be induced by intramolecular reactions where the existing stereochemistry of a precursor molecule dictates the stereochemistry of the newly formed ring system. Cascade cyclizations are a powerful tool in this regard, allowing for the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material that already contains the necessary stereochemical information. rsc.orgnih.gov
Chiral Pool and Auxiliary-Based Syntheses
The chiral pool approach utilizes readily available, enantiomerically pure natural products as starting materials. uni-regensburg.de This strategy leverages the inherent chirality of molecules such as amino acids, carbohydrates, or alkaloids to construct complex chiral targets like the 8-azabicyclo[3.2.1]octane nucleus. acs.orgnih.gov For example, enantiopure ecgonine methyl ester, derived from the chiral pool, has been used as a key starting material in the diastereoselective synthesis of pyranotropanes, which feature the 8-azabicyclo[3.2.1]octane core. nih.gov Similarly, (-)-quinic acid has served as a chiral educt for the construction of this bicyclic framework. acs.org
Chiral auxiliary-based synthesis is another effective method for controlling stereochemistry. In this approach, an achiral substrate is temporarily attached to a chiral molecule (the auxiliary), which directs the stereochemical course of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. A notable example is the use of an α,β-unsaturated amide derived from the Oppolzer camphorsultam in a diastereoselective 1,3-dipolar cycloaddition to form a tropane derivative with excellent diastereoselectivity. ehu.es
| Strategy | Chiral Source | Key Reaction | Ref. |
| Chiral Pool | Ecgonine Methyl Ester | Condensation and Cyclization | nih.gov |
| Chiral Pool | (-)-Quinic Acid | Transannular Nucleophilic Substitution | acs.org |
| Chiral Auxiliary | Oppolzer Camphorsultam | 1,3-Dipolar Cycloaddition | ehu.es |
| Chiral Auxiliary | (R)-Phenylglycinol | Iminium Ion Cyclization | acs.org |
Asymmetric Catalysis in Bicyclic Systems
Asymmetric catalysis offers an efficient and atom-economical way to generate enantiomerically enriched products. Here, a small amount of a chiral catalyst creates a chiral environment that favors the formation of one enantiomer over the other. Various catalytic systems have been developed for the synthesis of the 8-azabicyclo[3.2.1]octane scaffold.
Dual catalysis, combining a transition metal catalyst with an organocatalyst or a chiral Lewis acid, has proven particularly effective. nih.govnih.gov As previously noted, a rhodium(II)/chiral Lewis acid system excels in asymmetric 1,3-dipolar cycloadditions. nih.govrsc.org In a different approach, a dual catalyst system composed of a chiral primary aminothiourea and an achiral thiourea promotes highly enantioselective intermolecular [5+2] cycloadditions to form the related 8-oxabicyclo[3.2.1]octane core. nih.gov
Transition metal catalysis is also prominent. Rhodium(I)-catalyzed Suzuki–Miyaura cross-couplings have been employed for the efficient kinetic resolution of a nortropane-derived allyl chloride, yielding products with high enantioselectivity. acs.orgnih.gov Copper-catalyzed asymmetric iodocyclization of N-tosyl alkenamides represents another innovative method for accessing chiral bicyclic structures that can serve as precursors to the desired scaffold. thieme-connect.com
| Catalytic System | Reaction Type | Stereocontrol | Key Features | Ref. |
| Rh(II) complex / Chiral Lewis Acid | 1,3-Dipolar Cycloaddition | Enantioselective | High diastereo- and enantioselectivity (up to >99:1 dr, 99% ee) | nih.govrsc.org |
| Chiral Aminothiourea / Achiral Thiourea | [5+2] Cycloaddition | Enantioselective | Dual organocatalyst system | nih.gov |
| Rh(I) / (R)-Segphos | Suzuki-Miyaura Cross-Coupling | Kinetic Resolution | High enantioselectivity (>99% ee) | nih.gov |
| Copper / Aminoiminophenoxy Ligand | Iodocyclization | Enantioselective | Forms chiral iodine-containing intermediates | thieme-connect.com |
Protecting Group Strategies for the Nitrogen Atom
The secondary amine of the 8-azabicyclo[3.2.1]octane core is a nucleophilic and basic site that often requires protection during multi-step synthetic sequences to prevent unwanted side reactions. The acetyl group in this compound itself functions as such a group. The choice of a suitable N-protecting group is critical and depends on its stability to the reaction conditions employed in subsequent steps and the conditions required for its eventual removal.
Commonly used amino-protecting groups for this scaffold include:
Acyl groups: Besides the acetyl group, trifluoroacetyl is also used. These are stable but require harsh conditions for removal.
Carbamates: The tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups are widely employed. The Boc group is stable to many reaction conditions but is easily removed with acid (e.g., trifluoroacetic acid). google.com The Cbz group is stable to acidic and basic conditions but can be readily cleaved by catalytic hydrogenation.
Alkyl groups: The benzyl (B1604629) (Bn) group is a common choice, often introduced via reductive amination. It is robust but can be removed under neutral conditions by catalytic hydrogenation, a process that can simultaneously reduce other functional groups like alkenes. google.com
The selection of a protecting group is a key strategic decision. For instance, in a synthetic route, a benzyl group might be used to protect the nitrogen while transformations are carried out on other parts of the molecule. The benzyl group is then removed via hydrogenation, which also saturates a double bond in the ring system, to yield the core nortropane structure. google.com This amine can then be acylated to install the final acetyl group.
Green Chemistry Principles and Sustainable Synthesis Approaches
Applying green chemistry principles to the synthesis of the 8-azabicyclo[3.2.1]octane framework aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.
Key sustainable approaches include:
Catalytic Methods: Asymmetric catalysis is inherently "greener" than the use of stoichiometric chiral reagents or auxiliaries because the chiral catalyst is used in small quantities and can theoretically be recycled. This reduces waste and improves atom economy. ehu.es
One-Pot Reactions: Designing synthetic sequences where multiple steps are performed in a single reaction vessel (a "one-pot" process) minimizes the need for intermediate workup and purification steps. This reduces solvent usage and waste generation. A one-pot aminocyclization of 2,5-tetrahydrofurandimethanol with ammonia, catalyzed by Pt/NiCuAlOx, has been developed to produce a related bicyclic system, showcasing a more sustainable route. researchgate.net
Atom Economy: Reactions such as cycloadditions are highly atom-economical because all the atoms of the reactants are incorporated into the product, generating little to no waste.
Future efforts in this area will likely focus on developing catalytic systems based on earth-abundant and non-toxic metals, using renewable starting materials, and employing safer, recyclable solvents.
Chemical Reactivity and Transformation of 8 Acetyl 8 Azabicyclo 3.2.1 Octane
Reactions at the Acetyl Moiety
The acetyl group of 8-acetyl-8-azabicyclo[3.2.1]octane provides a reactive site for various functional group interconversions.
While direct functional group interconversions of the acetyl carbonyl on this compound are not extensively detailed in the provided search results, the conversion of other functional groups into an acetyl group is documented. For instance, a carboxylate moiety has been successfully converted into an acetyl group during the synthesis of ferruginine, a tropane (B1204802) alkaloid. ehu.es This suggests that the acetyl group can be a key synthetic intermediate. General organic chemistry principles allow for the transformation of the acetyl group's carbonyl into other functionalities. For example, the triazole ring is considered a key bioisosteric replacement for amides, carboxylic acids, and other carbonyl compounds. researchgate.net
| Starting Material | Reagents/Conditions | Product | Reference |
| Carboxylate derivative of 8-azabicyclo[3.2.1]octane | Not specified | Acetyl derivative (e.g., this compound) | ehu.es |
Transformations Involving the Azabicyclo[3.2.1]octane Core
The bicyclic core of this compound can undergo a variety of transformations, including reactions at the nitrogen atom and modifications of the carbon skeleton.
The nitrogen atom at the 8-position is a key site for functionalization. The acetyl group can be considered a protecting group for the nitrogen atom. Deprotection, or removal of the acetyl group, can be achieved to yield the parent 8-azabicyclo[3.2.1]octane.
In related systems, the bridgehead amine is often protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (B1257347) (Boc₂O). Subsequent deprotection allows for further functionalization. For example, N-methylation is a common transformation in the synthesis of tropane alkaloids. ehu.es Other N-acylations are also possible, such as the formation of sulfonamides by reacting the amine with a sulfonyl chloride. google.com
| Reaction Type | Reagents/Conditions | Product | Reference |
| N-Boc Protection | Di-tert-butyl dicarbonate (Boc₂O), DMAP, TEA, DCM | 8-Boc-8-azabicyclo[3.2.1]octane derivative | |
| N-Methylation | Not specified | N-methyl-8-azabicyclo[3.2.1]octane derivative | ehu.es |
| Sulfonamide formation | RSO₂Cl, base (e.g., DABCO) | N-sulfonyl-8-azabicyclo[3.2.1]octane derivative | google.com |
The carbon skeleton of the azabicyclo[3.2.1]octane core can be modified through various reactions. For instance, the oxidation of a secondary alcohol to a ketone using reagents like Dess-Martin periodinane (DMP) has been reported in the synthesis of related tropane alkaloids. ehu.es Conversely, reductions of ketone functionalities can also be performed.
Substitutions on the carbon framework are also key transformations. For example, acidic substituents at the C6 position of the 8-azabicyclo[3.2.1]octane ring have been shown to yield compounds with high affinity for the human neurokinin-1 (hNK1) receptor. nih.gov
| Reaction Type | Reagents/Conditions | Product | Reference |
| Oxidation (alcohol to ketone) | Dess-Martin periodinane (DMP) | Ketone derivative of 8-azabicyclo[3.2.1]octane | ehu.es |
| Reduction (ketone to alcohol) | Not specified | Alcohol derivative of 8-azabicyclo[3.2.1]octane | |
| Substitution | Not specified | Substituted 8-azabicyclo[3.2.1]octane derivative | nih.gov |
Unsaturated analogues of this compound can undergo various functionalization reactions at the double bond. A common reaction is the hydrogenation of an unconjugated olefin to yield the saturated bicyclic system. ehu.es
Furthermore, isomerization of the double bond is a possible transformation. For example, the isomerization of a C3-C4 double bond to a C2-C3 double bond has been investigated. uni-regensburg.de Unsaturated analogues can also participate in cycloaddition reactions. For instance, [2+2] photocycloaddition reactions of α,β-unsaturated carboxylic acid derivatives have been used to construct complex polycyclic systems. acs.org
| Reaction Type | Reagents/Conditions | Product | Reference |
| Hydrogenation | H₂, catalyst | Saturated 8-azabicyclo[3.2.1]octane derivative | ehu.es |
| Isomerization | Not specified | Isomerized unsaturated 8-azabicyclo[3.2.1]octane derivative | uni-regensburg.de |
| [2+2] Photocycloaddition | UV irradiation | Cyclobutane-fused 8-azabicyclo[3.2.1]octane derivative | acs.org |
Ring Opening and Rearrangement Reactions of Derivatives
Derivatives of 8-azabicyclo[3.2.1]octane can undergo ring opening and rearrangement reactions, leading to the formation of different bicyclic systems. A notable example is the Lewis acid-induced tandem rearrangement of an epoxytropinone derivative. This reaction involves the opening of the epoxide ring followed by a nitrogen-driven rearrangement of the 8-azabicyclo[3.2.1]octane core to a 6-azabicyclo[3.2.1]octane system. acs.orgnih.gov This transformation was a key step in the synthesis of the alkaloid (±)-peduncularine. acs.orgnih.gov
Under harsh acidic or basic conditions, the bicyclic framework of related compounds may undergo ring-opening. Rearrangements such as the Beckmann rearrangement can convert oxime derivatives into lactams, which is a step observed in some syntheses of 8-azabicyclo[3.2.1]octane.
| Reaction Type | Starting Material | Reagents/Conditions | Product | Reference |
| Epoxide-induced rearrangement | Epoxytropinone derivative | Lewis acid | 7-allylated 6-azabicyclo[3.2.1]octan-3-one | acs.orgnih.gov |
| Ring-opening | 8-azabicyclo[3.2.1]octane derivative | Strong acid or base | Cleaved bicyclic framework | |
| Beckmann rearrangement | Oxime derivative of 8-azabicyclo[3.2.1]octane | Not specified | Lactam |
Mechanistic Investigations of Key Transformations of this compound
Key transformations anticipated for this molecule would primarily involve the reactivity of the N-acetyl group and, if present, functional groups on the bicyclic core, such as a ketone at the C3 position (N-acetylnortropinone). Potential reactions include the hydrolysis of the amide bond and reactions involving the enolate of the corresponding ketone.
One relevant transformation observed in a closely related system is the N→O acyl migration. For instance, studies on N-acetyl-nor-ψ-tropine, a stereoisomer of a hydroxylated derivative of this compound, have shown that the acetyl group can migrate from the nitrogen to the hydroxyl group at C3. This type of intramolecular acyl transfer is a known process in molecules containing both an amide and a nearby hydroxyl group, often proceeding through a cyclic intermediate. However, detailed kinetic and computational studies specific to this compound derivatives are not documented.
Similarly, while the hydrolysis of amides is a fundamental organic reaction, specific kinetic data and detailed mechanistic elucidation for the hydrolysis of this compound are not found in the reviewed literature. The mechanism would be expected to follow general pathways for acid- or base-catalyzed amide hydrolysis, but the specific influence of the bicyclic ring system on the reaction rates and transition states has not been reported.
Furthermore, for derivatives such as 8-acetyl-8-azabicyclo[3.2.1]octan-3-one, enolate-mediated reactions at the C2 and C4 positions are conceivable. The formation and subsequent reaction of the enolate would be influenced by the steric and electronic properties of the bicyclic system. However, specific mechanistic investigations, including data on the thermodynamics and kinetics of enolate formation and reaction for this particular compound, are not available.
Derivatization and Analog Development Based on the 8 Acetyl 8 Azabicyclo 3.2.1 Octane Scaffold
Strategies for Functionalization at Bridgehead and Bridge Carbons
Functionalization of the bridgehead (C1 and C5) and bridge carbons (C2, C3, C4, C6, C7) of the 8-azabicyclo[3.2.1]octane skeleton is a key strategy for creating structural diversity and modulating the properties of the resulting analogs.
One approach involves the hydroxylation of the bridge carbons. For instance, a series of 6- and 7-hydroxylated tropanes have been synthesized and studied. researchgate.net The introduction of a hydroxyl group at these positions can influence the molecule's polarity and potential for hydrogen bonding. The 7-hydroxy derivatives have been found to be more potent at the dopamine (B1211576) transporter (DAT) than their 6-hydroxy counterparts. researchgate.net
Another strategy is the introduction of substituents at the C3 position. The synthesis of various 3-substituted-8-azabicyclo[3.2.1]octane analogs has been extensively explored. google.com For example, reaction of a tropinone (B130398) with a diphenylmethyl derivative, followed by reaction with a tributyltin derivative of pyrimidine (B1678525) and an alkyl lithium derivative, yields 3-substituted analogs. google.com More streamlined methods involve a one-step reaction of a tropinone with an iodo-heteroaryl and an alkyl lithium, which avoids the use of tin chemistry. google.com
Furthermore, the creation of bicyclic systems with functional groups at the bridgehead position has been demonstrated. For example, 8-azabicyclo[3.2.1]octane-1-carboxylic acid, a constrained proline analog, was synthesized through intramolecular cyclization of a suitably substituted cycloheptane (B1346806) derivative. nih.gov
The table below summarizes some examples of functionalization at different positions of the 8-azabicyclo[3.2.1]octane scaffold.
| Position(s) | Functional Group | Synthetic Strategy | Reference |
| C6, C7 | Hydroxyl | Hydroxylation of tropanes | researchgate.net |
| C3 | Pyrimidinyl | Reaction of tropinone with organometallic reagents | google.com |
| C1 | Carboxylic Acid | Intramolecular cyclization of a cycloheptane derivative | nih.gov |
| C6 | Acidic substituents | SAR studies of benzylamine (B48309) derivatives | nih.gov |
Synthesis of N-Substituted Azabicyclo[3.2.1]octane Derivatives
The nitrogen atom at position 8 of the azabicyclo[3.2.1]octane scaffold is a prime site for modification, allowing for the introduction of a wide range of substituents. The synthesis of N-substituted derivatives often begins with the removal of the protecting group from the nitrogen, such as the acetyl group in 8-acetyl-8-azabicyclo[3.2.1]octane.
A common precursor for N-substitution is the corresponding nortropane, which is the 8-azabicyclo[3.2.1]octane core without a substituent on the nitrogen. N-demethylation of tropane (B1204802) derivatives, for instance, can be achieved through reduction of a 2,2,2-trichloroethyl carbamate (B1207046) intermediate. nih.gov The resulting secondary amine, nortropane, can then be alkylated with various alkyl halides, such as allyl bromide, to yield N-allyl derivatives. nih.gov Subsequent catalytic reduction can convert the N-allyl group to an N-propyl group. nih.gov
The nitrogen protecting group can be removed under various conditions. For example, a benzyl (B1604629) group can be removed by reaction with a palladium catalyst, such as through hydrogenation with palladium on charcoal. google.com This deprotection step yields the secondary amine, which can then be reacted with a variety of electrophiles to introduce different N-substituents. google.com
The table below illustrates some common N-substituents and the methods for their introduction onto the 8-azabicyclo[3.2.1]octane scaffold.
| N-Substituent | Precursor | Reagent/Method | Reference |
| Allyl | Nortropane | Allyl bromide | nih.gov |
| Propyl | N-Allyl nortropane | Catalytic reduction (Pd/C) | nih.gov |
| Varied Alkyl/Aryl | Nortropane | Alkylation/Arylation | google.com |
| Benzyl | Amine | Benzyl halide | google.com |
Design Principles for Structural Diversity in Azabicyclic Systems
Generating structural diversity in azabicyclic systems like 8-azabicyclo[3.2.1]octane is crucial for exploring a wide range of chemical space and identifying compounds with desired properties. Several design principles guide this process.
One key principle is conformational restriction . Constraining a flexible piperidine (B6355638) ring into a more rigid azabridged bicyclic scaffold, such as the 8-azabicyclo[3.2.1]octane core, has been shown to be beneficial in certain contexts. acs.orgsemanticscholar.org This rigidity can reduce the entropic penalty upon binding to a target and lead to increased potency. nih.gov The stereochemistry of substituents on the bicyclic scaffold is also critical, as demonstrated by the difference in activity between endo and exo isomers. acs.orgnih.gov
Another principle is scaffold hopping and ring system modification . This involves replacing the core scaffold with other bicyclic or polycyclic systems to explore different spatial arrangements of functional groups. For example, while ring opening or contraction of the piperidine core within a particular series was detrimental, expanding the bridge to a three-carbon bridge (azabicyclo[3.3.1]nonane system) was tolerated, with the activity being dependent on the stereochemistry. nih.gov
Stereoselective synthesis is a fundamental principle for creating well-defined three-dimensional structures. ehu.esrsc.org Enantioselective methods for constructing the 8-azabicyclo[3.2.1]octane scaffold allow for the controlled synthesis of specific stereoisomers, which is often essential for biological activity. ehu.esrsc.org
Finally, diversity-oriented synthesis aims to generate a wide range of structurally diverse molecules from a common starting material. This can be achieved through the use of various cycloaddition reactions and other transformations that allow for the introduction of multiple points of diversity. researchgate.net
| Design Principle | Description | Example | Reference |
| Conformational Restriction | Fixing the conformation of a flexible moiety to enhance binding. | Constraining a piperidine into an azabicyclo[3.2.1]octane scaffold. | acs.orgsemanticscholar.org |
| Scaffold Hopping | Replacing the core scaffold with other ring systems. | Expansion to an azabicyclo[3.3.1]nonane system. | nih.gov |
| Stereoselective Synthesis | Controlled synthesis of specific stereoisomers. | Enantioselective construction of the 8-azabicyclo[3.2.1]octane core. | ehu.esrsc.org |
| Diversity-Oriented Synthesis | Generation of a wide variety of structures from a common intermediate. | Use of cycloaddition reactions to build molecular complexity. | researchgate.net |
Structure-Based Chemical Design of Analogues
Structure-based design is a powerful approach for the rational modification of the 8-azabicyclo[3.2.1]octane scaffold to create analogs with improved properties. This strategy relies on understanding the three-dimensional structure of the target and the binding mode of the ligand.
A key aspect of structure-based design is the iterative cycle of designing, synthesizing, and testing new analogs. acs.orgsemanticscholar.org This process is often guided by computational modeling techniques such as 3D-QSAR (Quantitative Structure-Activity Relationship). nih.gov CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) are 3D-QSAR methods that have been successfully applied to 8-azabicyclo[3.2.1]octane analogs to build predictive models that can guide the design of new, more potent compounds. nih.gov These models help to identify the key steric and electronic features of the molecule that are important for its interaction with the target.
The design process also involves a rational exploration of different structural regions of the molecule. acs.orgsemanticscholar.org For example, in the development of a series of pyrazole (B372694) azabicyclo[3.2.1]octane sulfonamides, chemical investigations focused on systematically modifying three key regions: a heteroaromatic moiety, the azabicyclic core, and another heteroaryl group. acs.org This systematic approach allows for a thorough understanding of the structure-activity relationships (SAR).
| Design Approach | Methodology | Application | Reference |
| Iterative Design | Design, synthesis, and testing cycles. | Development of pyrazole azabicyclo[3.2.1]octane sulfonamides. | acs.orgsemanticscholar.org |
| 3D-QSAR | CoMFA and CoMSIA modeling. | Design of muscarinic receptor antagonists. | nih.gov |
| Systematic SAR | Rational exploration of different molecular regions. | Modification of a lead compound at three key positions. | acs.orgsemanticscholar.org |
| Physicochemical Property Modulation | Introduction of functional groups to alter properties like lipophilicity. | Incorporation of an ethoxymethyl group to reduce lipophilicity. | acs.orgnih.gov |
Advanced Spectroscopic and Structural Elucidation Studies
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Connectivity
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the solution-state conformation and connectivity of 8-Acetyl-8-azabicyclo[3.2.1]octane. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each nucleus, allowing for the assignment of protons and carbons within the bicyclic framework.
In deuterated solvents, the ¹H-NMR spectrum of this compound reveals distinct signals for the protons of the bicyclic system and the acetyl group. The chemical shifts and coupling constants (J-values) are particularly informative for determining the relative stereochemistry of the protons. For instance, the coupling patterns between the bridgehead protons and adjacent methylene (B1212753) protons can help establish the chair or boat conformation of the six-membered ring within the bicyclic system. The presence of the acetyl group introduces a downfield shift for the protons on the carbons adjacent to the nitrogen atom.
The ¹³C-NMR spectrum complements the proton data by providing the chemical shifts for each carbon atom in the molecule. The carbonyl carbon of the acetyl group typically appears at a characteristic downfield shift. The chemical shifts of the carbons in the bicyclic core are sensitive to their spatial orientation and substitution, further aiding in conformational assignment. industry.gov.au Advanced NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in unambiguously assigning all proton and carbon signals and confirming the connectivity of the entire molecule. Conformational analysis is further aided by Nuclear Overhauser Effect (NOE) experiments, which can reveal through-space proximities between protons, providing crucial data for determining the preferred three-dimensional structure in solution. nih.gov Studies on related tropane (B1204802) derivatives often show a dynamic equilibrium between different conformations, which can be investigated by variable temperature NMR studies. copernicus.org
| Proton (¹H) | Exemplary Chemical Shift (ppm) | Carbon (¹³C) | Exemplary Chemical Shift (ppm) |
| CH₃ (Acetyl) | ~2.1 | C=O (Acetyl) | ~169 |
| Bridgehead CH | 2.5 - 3.5 | CH₃ (Acetyl) | ~22 |
| CH₂ (piperidine ring) | 1.5 - 2.5 | Bridgehead CH | 50 - 60 |
| CH₂ (pyrrolidine ring) | 1.8 - 2.8 | CH₂ (piperidine ring) | 25 - 35 |
| CH₂ (pyrrolidine ring) | 35 - 45 |
Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure
X-ray crystallography provides the most definitive evidence for the solid-state structure and absolute stereochemistry of this compound. By diffracting X-rays through a single crystal of the compound, a detailed three-dimensional electron density map can be generated, revealing the precise spatial arrangement of every atom. nih.govresearchgate.net
| Parameter | Typical Value |
| C-N (amide) bond length | ~1.34 Å |
| C=O (amide) bond length | ~1.23 Å |
| N-C (ring) bond lengths | ~1.47 Å |
| C-C bond lengths | ~1.54 Å |
| C-N-C bond angle | ~118° |
| O=C-N bond angle | ~122° |
Note: These are typical bond lengths and angles for similar amide-containing bicyclic systems and may vary slightly for the specific crystal structure of this compound.
Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to confirm the molecular weight and elucidate the fragmentation pathways of this compound. In a typical electron ionization (EI) mass spectrum, the molecule is ionized to produce a molecular ion (M⁺), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound (C₉H₁₅NO, 153.22 g/mol ). chembk.com
The fragmentation pattern observed in the mass spectrum provides valuable structural information. The fragmentation of the 8-azabicyclo[3.2.1]octane core is characteristic and can involve the loss of small neutral molecules or radicals. aip.org For this compound, a prominent fragmentation pathway is often the cleavage of the C-C bonds adjacent to the nitrogen atom, leading to the formation of stable carbocations. libretexts.orglibretexts.org The loss of the acetyl group (CH₃CO) as a neutral fragment (43 u) or the loss of ketene (B1206846) (CH₂=C=O) (42 u) are also common fragmentation pathways for N-acetylated compounds. nih.gov The base peak in the spectrum, the most intense peak, often corresponds to a particularly stable fragment ion. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments, allowing for the unambiguous determination of their elemental composition. docbrown.info
| m/z | Possible Fragment Ion | Possible Neutral Loss |
| 153 | [C₉H₁₅NO]⁺ (Molecular Ion) | |
| 110 | [C₇H₁₂N]⁺ | CH₃CO |
| 96 | [C₆H₁₀N]⁺ | C₃H₅O |
| 82 | [C₅H₈N]⁺ | C₄H₇O |
| 43 | [CH₃CO]⁺ | C₇H₁₂N |
Note: The relative intensities of these fragments can vary depending on the ionization method and energy.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Structural Insights
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound. These techniques are based on the principle that molecules absorb light at specific frequencies corresponding to their vibrational modes.
The IR spectrum of this compound is dominated by a strong absorption band corresponding to the stretching vibration of the amide carbonyl group (C=O). This band typically appears in the region of 1630-1680 cm⁻¹. The C-N stretching vibration of the amide is usually observed in the range of 1250-1350 cm⁻¹. The spectrum also displays characteristic C-H stretching vibrations for the alkyl portions of the molecule, typically in the 2850-3000 cm⁻¹ region. nih.gov The fingerprint region, below 1500 cm⁻¹, contains a complex pattern of bands that are unique to the molecule and can be used for identification purposes. researchgate.net
Raman spectroscopy provides complementary information to IR spectroscopy. The N=N stretching frequencies in related compounds have been studied using Raman spectroscopy, indicating its utility in characterizing nitrogen-containing functional groups. lippertt.ch For this compound, Raman spectroscopy would also show the characteristic amide and C-H vibrations, and can be particularly useful for studying symmetric vibrations that may be weak or absent in the IR spectrum.
| Vibrational Mode | Typical IR Frequency (cm⁻¹) |
| C=O Stretch (Amide) | 1630 - 1680 |
| C-H Stretch (Alkyl) | 2850 - 3000 |
| C-N Stretch (Amide) | 1250 - 1350 |
| C-H Bend (Alkyl) | 1350 - 1470 |
Note: The exact frequencies can be influenced by the physical state of the sample (solid, liquid, or gas) and intermolecular interactions.
Circular Dichroism (CD) for Chiral Derivatives
Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. While this compound itself is achiral, CD spectroscopy becomes highly relevant for its chiral derivatives. researchgate.net If a chiral center is introduced into the molecule, for example, by substitution on the bicyclic ring, the resulting enantiomers will interact differently with circularly polarized light.
CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is a plot of this differential absorption versus wavelength. The sign and magnitude of the Cotton effect, the characteristic peaks in a CD spectrum, are directly related to the absolute configuration of the chiral centers in the molecule. researchgate.netresearchgate.net For chiral derivatives of this compound, CD spectroscopy could be used to determine the absolute stereochemistry of substituents, study conformational changes that affect the chirality of the molecule, and investigate interactions with other chiral molecules. psu.eduacs.org The electronic transitions of the amide chromophore would likely give rise to distinct signals in the CD spectrum, providing a sensitive probe of the chiral environment. researchgate.net
Theoretical and Computational Chemistry of 8 Acetyl 8 Azabicyclo 3.2.1 Octane
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of 8-acetyl-8-azabicyclo[3.2.1]octane. ornl.govunipd.it These first-principles calculations solve the Schrödinger equation for the molecule, providing information about electron distribution, molecular orbitals, and electrostatic potential. ornl.gov
The acetyl group, being electron-withdrawing, significantly influences the electron density around the nitrogen atom and across the bicyclic framework. This effect can be quantified through calculated parameters such as atomic charges and dipole moments. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, key indicators of reactivity, can also be determined. The HOMO-LUMO gap provides a measure of the molecule's kinetic stability and its propensity to undergo electronic transitions. nih.gov For instance, a smaller gap suggests higher reactivity.
Theoretical calculations can also predict the molecule's reactivity towards electrophiles and nucleophiles by mapping the molecular electrostatic potential (MEP). Regions of negative potential indicate likely sites for electrophilic attack, while positive regions are susceptible to nucleophilic attack. These computational approaches have been successfully applied to various azabicyclo[3.2.1]octane derivatives to understand their chemical behavior. researchgate.net
Conformational Analysis and Energy Landscapes of Bridged Systems
The 8-azabicyclo[3.2.1]octane framework is a bridged bicyclic system, characterized by a seven-membered ring constrained by a nitrogen bridge. youtube.com This structure gives rise to distinct conformational possibilities, primarily related to the puckering of the piperidine (B6355638) and pyrrolidine (B122466) rings and the orientation of the N-acetyl group. researchgate.net
Computational methods are essential for exploring the potential energy surface and identifying stable conformers. rsc.orgrsc.org Conformational analysis of N-substituted tropanones has shown that the pyrrolidine and piperidine rings typically adopt flattened N-8 envelope and distorted chair conformations, respectively. researchgate.net The N-substituent, in this case, the acetyl group, can exist in either an axial or equatorial position relative to the piperidine ring. The relative energies of these conformers determine the equilibrium population of each. For many N-substituted tropane (B1204802) derivatives, the N-substituent preferentially occupies the axial position. researchgate.net
The energy landscape of these bridged systems can be complex, with multiple local minima corresponding to different conformers and transition states connecting them. nih.gov Understanding this landscape is crucial for predicting the molecule's dynamic behavior and its interactions with other molecules.
Molecular Dynamics Simulations for Dynamic Behavior
While quantum chemical calculations provide information on static structures and energies, molecular dynamics (MD) simulations offer insights into the dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, governed by a force field that describes the interatomic interactions.
These simulations can reveal the flexibility of the bicyclic rings, the rotational dynamics of the acetyl group, and the time-averaged conformational preferences. MD can also be used to explore how the molecule's dynamics are influenced by its environment, such as different solvents. For related azabicyclic systems, MD simulations have been employed to confirm the stability of molecular complexes and understand dynamic interactions. researchgate.net
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for structure elucidation and interpretation of experimental data.
NMR Chemical Shifts: Density Functional Theory (DFT) methods have proven to be highly effective in predicting both proton (¹H) and carbon (¹³C) NMR chemical shifts. idc-online.com By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, its theoretical NMR spectrum can be generated. These predicted shifts can then be compared with experimental data to confirm the molecular structure and assign specific resonances. pdx.edu The accuracy of these predictions can be enhanced by considering solvent effects and by using specialized functionals developed for chemical shift calculations. liverpool.ac.uk
Vibrational Frequencies: The vibrational frequencies of this compound, which correspond to the peaks in its infrared (IR) and Raman spectra, can also be computed. muni.cz These calculations are typically performed within the harmonic oscillator approximation, where the second derivatives of the energy with respect to atomic displacements are calculated. The resulting vibrational modes can be visualized to understand the specific atomic motions associated with each frequency. arxiv.org While harmonic calculations often overestimate experimental frequencies, scaling factors can be applied to improve agreement. muni.cz Anharmonic calculations, though more computationally expensive, can provide even more accurate predictions. nist.gov
| Predicted Spectroscopic Data Type | Computational Method | Typical Application |
| ¹H and ¹³C NMR Chemical Shifts | Density Functional Theory (DFT) | Structure verification and spectral assignment idc-online.com |
| Vibrational Frequencies (IR/Raman) | DFT (Harmonic/Anharmonic) | Identification of functional groups and conformational analysis muni.cz |
Reaction Mechanism Modeling and Transition State Analysis
Computational chemistry allows for the detailed investigation of reaction mechanisms involving this compound. By modeling the potential energy surface of a reaction, stationary points, including reactants, products, intermediates, and transition states, can be located and characterized.
For instance, the mechanism of reactions such as N-alkylation or reactions at the carbon skeleton can be explored. Transition state theory can then be used to calculate reaction rates and predict the selectivity of a reaction. Recent studies on the N-methylation of a related tropane derivative have demonstrated the power of computational modeling in understanding reaction selectivity by analyzing ensembles of transition states. acs.org DFT calculations have also been used to rationalize the regioselectivity in reactions of analogous bicyclic scaffolds.
Analysis of Ring Strain in Azabicyclic Diene Photoswitches
While this compound itself is not a diene photoswitch, the analysis of ring strain in related azabicyclic systems is a relevant area of computational study. The rigid, bridged structure of the 8-azabicyclo[3.2.1]octane core inherently possesses a degree of ring strain. Computational methods can quantify this strain energy by comparing the energy of the cyclic molecule to that of an appropriate acyclic reference compound.
Understanding the ring strain is important as it can influence the molecule's stability, reactivity, and conformational preferences. In the context of photoswitches, modulating ring strain through chemical modification can be a strategy to tune their photochemical properties.
Computational Studies of Molecular Interactions
Computational methods are crucial for studying the non-covalent interactions of this compound with other molecules. These interactions, which include hydrogen bonding, van der Waals forces, and electrostatic interactions, are fundamental to its chemical behavior in solution and its potential to bind to other chemical entities.
Molecular docking simulations, a key computational tool, can predict the preferred binding orientation of this compound within a receptor or enzyme active site. These studies often reveal key interactions, such as hydrogen bonding involving the acetyl carbonyl group or hydrophobic interactions with the bicyclic cage. For example, computational studies on related 2-amino-8-methyl-8-azabicyclo[3.2.1]octane have suggested that the 2-amino group enhances interactions with tropane alkaloid receptors. Similarly, molecular docking of other azabicyclo cores has identified important π-stacking and hydrogen bonding interactions. These computational insights into molecular interactions are purely from a chemical perspective, focusing on the forces and geometries involved, rather than the ultimate biological outcome.
Applications in Organic Synthesis and Materials Chemistry Non Clinical
8-Acetyl-8-azabicyclo[3.2.1]octane as a Synthetic Building Block
The 8-azabicyclo[3.2.1]octane core is the foundational structure of tropane (B1204802) alkaloids, a class of natural products with significant biological activities. ehu.esresearchgate.net Consequently, its N-acetylated derivative, this compound, serves as a pivotal building block in the synthesis of a diverse range of more complex molecules. The acetyl group acts as a protecting group for the bridgehead nitrogen, preventing unwanted side reactions and allowing for selective modifications at other positions of the bicyclic system. google.com This protection is crucial in multi-step syntheses where the nitrogen's basicity and nucleophilicity could interfere with various reagents.
The utility of this scaffold is demonstrated in its derivatization to create libraries of compounds for further investigation. For instance, the core structure can be functionalized at various positions to generate a wide array of analogues.
Table 1: Examples of Derivatives Synthesized from the 8-Azabicyclo[3.2.1]octane Scaffold
| Derivative Class | Synthetic Approach | Potential Application Area |
|---|---|---|
| Benzylamine (B48309) Analogues | Substitution at the C6 position | NK1 Antagonists nih.gov |
| Aryl-Substituted Tropanes | Rhodium-catalyzed carbenoid reactions | Serotonin Transporter Ligands |
| Functionalized Tropanols | Ring-opening of epoxides | Chiral Ligands |
The stability imparted by the acetyl group makes this compound a reliable and versatile starting material for constructing intricate molecular architectures.
Utilization as a Chiral Scaffold in Asymmetric Transformations
The inherent chirality of the 8-azabicyclo[3.2.1]octane framework makes it an excellent scaffold for asymmetric synthesis. Methodologies have been developed to produce this bicyclic system in a stereoselective manner, which is crucial for applications where specific enantiomers are required. ehu.esresearchgate.net These approaches often involve the desymmetrization of achiral tropinone (B130398) derivatives or the use of chiral auxiliaries and catalysts in the construction of the bicyclic core itself. ehu.es
For example, enantioselective deprotonation of tropinone derivatives using chiral lithium amide bases can generate enantioenriched intermediates for the synthesis of specific tropane alkaloid enantiomers. ehu.es Another strategy involves the use of chiral auxiliaries, such as Oppolzer's camphor (B46023) sultam, in cycloaddition reactions to control the stereochemistry of the resulting 8-azabicyclo[3.2.1]octane adduct. ehu.es The resulting enantiomerically pure or enriched scaffolds, including the N-acetylated form, are then used to build complex chiral molecules.
Role as a Ligand or Organocatalyst Component
The rigid structure of the 8-azabicyclo[3.2.1]octane skeleton, combined with the presence of a nitrogen atom, makes it an attractive candidate for the development of chiral ligands and organocatalysts. While direct applications of this compound as a ligand are not extensively documented, related azabicyclic systems have shown significant promise. For instance, derivatives of 2-azabicyclo[3.2.1]octane have been employed as organocatalysts. pwr.edu.pl
The potential of this scaffold lies in the ability to introduce various functional groups that can coordinate with metal centers or participate in catalytic cycles. The acetyl group can be removed to free the nitrogen atom for coordination or further functionalization to create more complex ligand structures. Gold and copper-catalyzed reactions have been reported where chiral ligands based on related bicyclic systems effectively control the enantioselectivity of transformations. ehu.es These examples highlight the potential of the 8-azabicyclo[3.2.1]octane core as a privileged structure in the design of new catalysts.
Precursor in the Chemical Synthesis of Complex Structures and Analogues
One of the most significant applications of this compound is as a precursor in the total synthesis of natural products and their analogues. The robust nature of the N-acetylated scaffold allows it to be carried through multiple synthetic steps. Various powerful synthetic methodologies have been employed to construct and elaborate this framework.
Key Synthetic Strategies:
Cycloaddition Reactions: [3+2] and [4+3] cycloaddition reactions are powerful methods for constructing the 8-azabicyclo[3.2.1]octane core in a stereocontrolled manner. For instance, the reaction of rhodium-stabilized vinylcarbenoids with pyrroles provides a direct route to tropane analogues.
Intramolecular Cyclizations: The ring system can be assembled via intramolecular cyclization of suitably functionalized cyclopentane (B165970) or piperidine (B6355638) derivatives. rsc.org
Rearrangement Reactions: Ring-enlargement reactions, such as the rearrangement of 2-azabicyclo[2.2.1]heptane systems, can also lead to the 8-azabicyclo[3.2.1]octane skeleton. researchgate.net
Palladium-Catalyzed Cross-Coupling: The introduction of aryl and other substituents onto the bicyclic frame is often achieved through modern cross-coupling reactions. google.com
In a notable example, the synthesis of (–)-ferruginine involved a rhodium-catalyzed cascade reaction to form the 8-azabicyclo[3.2.1]octane core, followed by a series of transformations including the conversion of a carboxylate moiety into an acetyl group. ehu.es This demonstrates the role of the scaffold as a versatile platform for accessing complex molecular targets, with the synthetic focus being on the elegance and efficiency of the chemical routes.
Applications in Advanced Material Science (e.g., Molecular Photoswitches)
Emerging research has identified the potential of azabicyclic systems in the development of advanced materials. While applications for this compound itself are still in their infancy, related structures are being investigated for their unique properties. One promising area is in the field of molecular photoswitches for molecular solar thermal energy storage (MOST). rsc.org
Aza-substituted bicyclooctadiene/tetracyclooctane (BOD/TCO) couples are being explored as suitable photoswitching systems. rsc.org The introduction of nitrogen atoms into the bicyclic framework can enhance the energy storage density and modify the photophysical properties of the material. rsc.org For example, a 2-aza-BOD/TCO system has shown a significantly higher storage energy compared to the parent carbon-only system. rsc.org
Furthermore, azobenzene (B91143) derivatives incorporating a 2-azabicycloalkane scaffold have been synthesized and studied for their photochromic properties. researchgate.net These molecules can reversibly isomerize between different geometric forms upon light irradiation, a key characteristic of a molecular photoswitch. researchgate.net The rigid bicyclic scaffold can influence the switching properties and thermal stability of the isomers. These studies suggest that the 8-azabicyclo[3.2.1]octane framework, with its defined stereochemistry and tunable electronic properties, could be a valuable component in the design of novel photoresponsive materials.
Future Research Directions and Unresolved Challenges
Development of Novel and Efficient Synthetic Routes to Functionalized Analogues
A primary objective in the field is the development of innovative and efficient synthetic pathways to access functionalized derivatives of the 8-azabicyclo[3.2.1]octane scaffold. researchgate.netehu.es Current efforts are largely concentrated on enantioselective methods that allow for the controlled synthesis of specific stereoisomers, which is often crucial for biological activity. researchgate.net
Recent advancements include the use of asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides, which have been shown to produce optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities. rsc.orgnih.gov These methods often employ a dual catalytic system, for instance, combining a rhodium(II) complex with a chiral Lewis acid. rsc.orgnih.gov Another promising strategy involves the desymmetrization of achiral tropinone (B130398) derivatives, a common precursor to the 8-azabicyclo[3.2.1]octane core. researchgate.netrsc.org
Furthermore, the concept of late-stage functionalization is gaining significant traction. This approach focuses on introducing chemical modifications at a late stage in the synthetic sequence, which is particularly valuable for the rapid generation of a diverse range of analogues for structure-activity relationship (SAR) studies. nih.govacs.org For tropane (B1204802) alkaloids, which are characterized by the 8-azabicyclo[3.2.1]octane core, strategies that enable late-stage diversification at positions N8, C3, and C6/C7 are being actively pursued. nih.govacs.orgresearchgate.net One such strategy involves the construction of the bicyclic core through the aziridination of a cycloheptadiene intermediate, followed by a vinyl aziridine (B145994) rearrangement. nih.gov This method provides a versatile platform for producing a variety of tropane analogues in a limited number of steps. nih.gov
Exploration of New Reactivity Profiles and Transformations
Expanding the repertoire of chemical reactions that can be applied to the 8-azabicyclo[3.2.1]octane system is another critical area of research. This involves exploring novel reactivity profiles and developing new transformations to access previously unattainable molecular architectures.
Cycloaddition reactions have proven to be a powerful tool for the construction of the 8-azabicyclo[3.2.1]octane skeleton. uni-regensburg.de For instance, the photochemical C-C bond cleavage of bicyclic aziridines and their subsequent [3+2] cycloaddition with electron-deficient alkenes and alkynes provides a novel and efficient route to this framework. nih.gov Brønsted acid-catalyzed [5+2] cycloaddition reactions have also been employed to synthesize functionalized oxa- and azabicyclo[3.2.1]octenes with a high degree of regio- and stereocontrol. nih.gov
Researchers are also investigating cascade reactions that allow for the rapid assembly of complex molecular structures from simple starting materials. A microwave-assisted, stereoselective 6π-electrocyclic ring-opening/Huisgen [3+2]-cycloaddition cascade of cyclopropanated pyrrole (B145914) and furan derivatives has been demonstrated for the synthesis of 8-aza- and 8-oxabicyclo[3.2.1]octanes. researchgate.net This approach is particularly useful for creating analogues with diverse substituents at the C-6/C-7 positions. researchgate.net
Integration of Advanced Computational Methods for Predictive Organic Chemistry
The use of advanced computational methods is becoming increasingly integral to the field of organic chemistry, and the study of 8-azabicyclo[3.2.1]octane systems is no exception. These computational tools offer valuable insights into molecular structure, stability, and reactivity, often complementing and guiding experimental work.
Density Functional Theory (DFT) has been employed to investigate the conformational preferences of substituted 8-azabicyclo[3.2.1]octane derivatives. montclair.edu Such studies can help to understand the relative stabilities of different conformations, such as the boat-like versus the chair-like conformation, and how substituents influence these preferences. montclair.edu This information is crucial for understanding the structure-activity relationships of these molecules. montclair.edu
Computational modeling, including DFT, can also be used to predict the reactivity of the bicyclic scaffold. For example, calculations can predict how the presence of a substituent, such as an oxo group at C3, can influence the electrophilicity of that position and facilitate nucleophilic substitution reactions. As computational methods become more sophisticated, their predictive power is expected to play an even greater role in the design of new synthetic routes and the prediction of the properties of novel 8-azabicyclo[3.2.1]octane analogues.
Sustainable and Scalable Production Methodologies
The development of sustainable and scalable methods for the production of 8-acetyl-8-azabicyclo[3.2.1]octane and its derivatives is a significant challenge with important industrial implications. There is a growing demand for "green" chemistry approaches that minimize waste, reduce the use of hazardous reagents, and are economically viable on a large scale. ehu.es
One approach to improving the sustainability of these syntheses is the development of one-pot reactions that minimize the number of purification steps and reduce solvent usage. For example, a one-pot aminocyclization of 2,5-tetrahydrofurandimethanol catalyzed by a Pt/NiCuAlOx catalyst has been reported for the synthesis of the related 8-oxa-3-azabicyclo[3.2.1]octane. researchgate.net Such processes, which can be highly selective and efficient, are desirable alternatives to more traditional, multi-step syntheses. researchgate.net
Design of Chemically Diverse Azabicyclic Systems with Tailored Reactivity
A major driving force in the continued research into 8-azabicyclo[3.2.1]octane chemistry is the desire to design and synthesize chemically diverse analogues with tailored reactivity and biological activity. nih.govnih.gov This involves a deep understanding of the structure-activity relationships of this class of compounds. nih.govresearchgate.netnih.govnih.gov
By systematically modifying the substituents on the bicyclic scaffold, researchers can fine-tune the properties of the resulting molecules. acs.orgnih.gov For instance, the introduction of different aryl groups at the 3-position of the 8-azabicyclo[3.2.1]octane ring has been shown to significantly impact the selectivity of these compounds for different monoamine transporters. nih.gov Similarly, the nature of the substituent at the 8-position can also have a profound effect on the biological activity profile. nih.govresearchgate.net
The rigid, three-dimensional structure of the 8-azabicyclo[3.2.1]octane core makes it an attractive scaffold for the development of new therapeutic agents. The ability to introduce a wide range of functional groups with a high degree of stereochemical control allows for the creation of libraries of compounds that can be screened for activity against a variety of biological targets. mdpi.com The ongoing development of novel synthetic methods and a deeper understanding of the structure-activity relationships of this important class of molecules will undoubtedly lead to the discovery of new and improved therapeutic agents in the future.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
